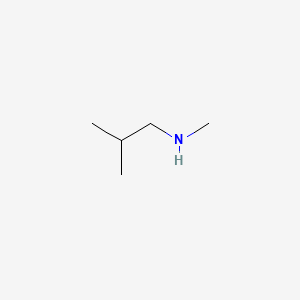

N-Methylisobutylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2)4-6-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYWADPCTHTJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060802 | |

| Record name | 1-Propanamine, N,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-43-4 | |

| Record name | Methylisobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylisobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X408YTO5HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylisobutylamine chemical properties and structure

An In-Depth Technical Guide to N-Methylisobutylamine: Structure, Properties, and Applications

Introduction

This compound (MIBA), systematically known as N,2-dimethylpropan-1-amine, is a secondary aliphatic amine that serves as a crucial building block in organic synthesis. With the CAS number 625-43-4, this compound is characterized by the presence of a methyl group and an isobutyl group attached to a central nitrogen atom.[1][2][3] Its structure combines both hydrophilic (amine) and hydrophobic (alkyl) features, dictating its physicochemical properties and reactivity profile. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a pharmaceutical intermediate for professionals in research and drug development.[4][5][6]

Chemical Structure and Identity

The fundamental identity of a chemical compound is rooted in its structure. This compound is a simple yet versatile secondary amine.

Key Identifiers:

-

IUPAC Name: N,2-dimethylpropan-1-amine[3]

-

Common Synonyms: N-Isobutylmethylamine, Methylisobutylamine, N,2-Dimethylpropylamine[1][2]

-

InChI Key: QKYWADPCTHTJHQ-UHFFFAOYSA-N[3]

The structural arrangement consists of a nitrogen atom bonded to a methyl group, an isobutyl group, and a hydrogen atom. This configuration is the source of its basicity and nucleophilicity, which are central to its chemical behavior.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in synthesis, and prediction of its behavior in biological systems. It is a colorless to pale yellow liquid with a characteristic amine odor.[4][8]

| Property | Value | Source(s) |

| Physical State | Liquid | [5][8] |

| Boiling Point | 73-78 °C at 760 mmHg | [1][2][5][7] |

| Melting Point | ~ -75 °C (estimate) | [1][2][5] |

| Density | ~ 0.724 - 0.73 g/cm³ | [1][2][5][7] |

| Refractive Index | 1.3950 to 1.3970 | [1][5][9] |

| Water Solubility | Miscible | [1][2][5] |

| Vapor Pressure | 116 mmHg at 25 °C | [1][2][7] |

| pKa | 10.76 ± 0.20 (Predicted) | [1][2][5] |

| LogP | 0.98 - 1.25 | [1][7] |

| Flash Point | -17.6 °C | [7] |

| Hydrogen Bond Donor | 1 | [1][3] |

| Hydrogen Bond Acceptor | 1 | [1][3] |

The miscibility in water is a key property, attributed to the ability of the secondary amine group to form hydrogen bonds with water molecules.[10] This contrasts with its hydrophobic isobutyl group, giving the molecule an amphiphilic character that also allows for solubility in many organic solvents.[10] Its predicted pKa of ~10.76 indicates that it is a moderately strong base, readily protonated under physiological conditions to form a cationic ammonium species. This is a critical consideration in drug design, as ionization state affects solubility, membrane permeability, and receptor binding. The low flash point and high vapor pressure classify it as a highly flammable liquid, necessitating stringent safety protocols during handling and storage.[7]

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized via the N-alkylation of a primary amine. A robust and general method involves the reaction of isobutylamine with a methylating agent. An effective approach is the formation of an intermediate Schiff base (imine) followed by reduction, or direct reductive amination. A well-established laboratory-scale synthesis involves the reaction of an N-benzylidene derivative with a methylating agent, followed by hydrolysis.[11]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation via Imine Intermediate

This protocol is adapted from a general method for the synthesis of N-methylalkylamines.[11]

-

Step 1: Imine Formation.

-

In a round-bottom flask equipped with a magnetic stirrer, combine one molar equivalent of isobutylamine with one equivalent of benzaldehyde in a suitable solvent like toluene.

-

The reaction is often exothermic. Cooling may be necessary to maintain the temperature below 25 °C.

-

Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux until no more water is collected, indicating the completion of N-benzylideneisobutylamine formation.

-

Remove the solvent under reduced pressure. The crude imine can be purified by vacuum distillation.

-

-

Step 2: N-Methylation.

-

Caution: This step involves a pressure reaction and should be performed with appropriate safety equipment.

-

Place the purified imine (1.0 mole) and a slight excess of methyl iodide (1.1 moles) into a pressure vessel.[11]

-

Seal the vessel and heat at approximately 100 °C for 24 hours.[11]

-

After cooling, carefully vent the vessel and transfer the resulting viscous quaternary ammonium iodide salt into a beaker.

-

-

Step 3: Hydrolysis and Product Isolation.

-

Hydrolyze the salt by heating it with aqueous hydrochloric acid. This cleaves the benzylidene group, which is removed as benzaldehyde, and leaves the desired this compound as its hydrochloride salt in the aqueous solution.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the benzaldehyde byproduct.

-

To liberate the free amine, cool the aqueous solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12).

-

The this compound will separate as an oily layer. Extract the product into a low-boiling organic solvent like diethyl ether.

-

Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by distillation.

-

The final product can be purified by fractional distillation.

-

Chemical Reactivity

As a secondary amine, this compound's reactivity is dominated by the lone pair of electrons on the nitrogen atom.

-

Basicity: It readily reacts with acids to form N-methylisobutylammonium salts. This is the most fundamental property exploited in its purification and handling.

-

Nucleophilicity: The nitrogen atom is a potent nucleophile, readily participating in reactions such as:

-

Alkylation: Further reaction with alkyl halides can produce tertiary amines and quaternary ammonium salts.

-

Acylation: Reacts with acid chlorides or anhydrides to form N-methyl-N-isobutyl amides.

-

Reaction with Carbonyls: Can participate in reactions like the Mannich reaction or form enamines with aldehydes and ketones bearing α-hydrogens.

-

Analytical Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

As a secondary amine, its IR spectrum is expected to show a characteristic N-H stretching absorption.[12]

-

N-H Stretch: A single, moderate to weak absorption band is expected in the range of 3300-3500 cm⁻¹.[12][13] The absence of a second peak in this region distinguishes it from a primary amine.[13]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the alkyl groups.

-

N-H Bend: A band may be observed around 1500-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]

| ¹H NMR (Proton NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -CH(CH₃)₂ | ~1.6 - 1.9 | Multiplet (nonet) | 1H | Isobutyl methine |

| -CH(CH₃)₂ | ~0.8 - 1.0 | Doublet | 6H | Isobutyl methyls |

| -CH₂-NH- | ~2.2 - 2.4 | Doublet | 2H | Methylene adjacent to N |

| -NH-CH₃ | ~2.3 - 2.5 | Singlet | 3H | N-methyl |

| -NH- | 1.0 - 2.0 (variable) | Broad Singlet | 1H | Amine proton |

Causality: The hydrogens on the carbon adjacent to the electron-withdrawing nitrogen atom (-CH₂- and -CH₃) are deshielded and thus appear further downfield.[12] The amine proton signal is often broad and its position is highly dependent on solvent and concentration; it may exchange with D₂O.[14]

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| -CH(CH₃)₂ | ~20 - 22 | Isobutyl methyl carbons |

| -CH(CH₃)₂ | ~27 - 29 | Isobutyl methine carbon |

| -NH-CH₃ | ~35 - 37 | N-methyl carbon |

| -CH₂-NH- | ~58 - 60 | Methylene carbon |

Source for ¹³C NMR data:[15] Causality: Carbons directly bonded to the nitrogen are significantly deshielded, causing them to resonate at higher chemical shifts compared to the terminal methyl carbons of the isobutyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular formula C₅H₁₃N contains one nitrogen atom. According to the Nitrogen Rule, this will result in an odd-numbered molecular ion peak.[12] The exact mass is 87.1048, and the nominal mass is 87.[1][3]

-

Key Fragmentation: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken. This results in a resonance-stabilized iminium cation.[12]

-

Cleavage of the methyl-isobutyl bond: Loss of a propyl radical (•CH₂CH(CH₃)₂) would lead to a fragment at m/z = 44 . This is often the base peak.

-

Cleavage of the methyl-propyl bond: Loss of a methyl radical (•CH₃) would lead to a fragment at m/z = 72 .

-

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[4][6][10] Its secondary amine functionality allows for its incorporation into larger scaffolds to introduce a basic nitrogen center, which is a common feature in many active pharmaceutical ingredients (APIs).

The N-methylisobutyl moiety can be valuable in drug design for several reasons:

-

Modulating Basicity: The specific substitution on the nitrogen fine-tunes its pKa, which influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improving Solubility: As a basic center, it can be protonated to form water-soluble salts, which is often essential for drug formulation.

-

Pharmacophore Element: The group can act as a key binding element, forming hydrogen bonds or ionic interactions with biological targets like receptors or enzymes. The isobutyl group provides a specific steric profile that can enhance binding affinity and selectivity.

While specific drug examples containing this exact fragment are proprietary, it serves as a valuable synthon for creating libraries of compounds for high-throughput screening in the early stages of drug discovery.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[8]

-

Hazards:

-

Flammability: It is a highly flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces. All equipment must be grounded to prevent static discharge.[8]

-

Corrosivity: Causes severe skin burns and serious eye damage.[3]

-

Toxicity: It can be toxic if swallowed and may cause respiratory irritation.[3]

-

-

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place designated for corrosive and flammable materials.[8]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and give water to drink. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[8]

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). METHYL ISOBUTYLAMINE. Retrieved from [Link]

-

Chemsrc. (2025, August 25). N,2-Dimethyl-1-propanamine | CAS#:625-43-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,2-dimethyl- (CAS 625-43-4). Retrieved from [Link]

-

Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl diisobutylamine. PubChem Compound Database. Retrieved from [Link]

-

Wiley-VCH. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

- Wawzonek, S., McKillip, W., & Peterson, C. J. (1963). N-METHYLETHYLAMINE. Organic Syntheses, 43, 74.

-

National Center for Biotechnology Information. (n.d.). Triisobutylamine. PubChem Compound Database. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H13N | CID 12249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 625-43-4: Methylisobutylamine | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 625-43-4 [m.chemicalbook.com]

- 6. fishersci.ie [fishersci.ie]

- 7. N,2-Dimethyl-1-propanamine | CAS#:625-43-4 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Buy this compound | 625-43-4 [smolecule.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. fiveable.me [fiveable.me]

- 14. youtube.com [youtube.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to N-Methylisobutylamine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-Methylisobutylamine (NMIA), a secondary amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physical properties, synthesis, reactivity, and its role as a versatile building block in the creation of complex molecules. This document is designed to be a practical resource, offering not only factual data but also insights into the causality behind experimental choices and detailed procedural outlines.

Chemical Identity and Nomenclature

Clarity in communication is paramount in scientific endeavors. This compound is known by a variety of names, which can lead to confusion if not properly cataloged. Its systematic IUPAC name is N,2-dimethylpropan-1-amine [1][2]. Understanding its various synonyms and identifiers is crucial for comprehensive literature searches and accurate procurement.

A comprehensive list of identifiers for this compound is provided in the table below.

| Identifier Type | Value | Source(s) |

| CAS Number | 625-43-4 | [1][2][3] |

| IUPAC Name | N,2-dimethylpropan-1-amine | [1][2] |

| Molecular Formula | C5H13N | [1][2][3] |

| Molecular Weight | 87.16 g/mol | [1][2] |

| InChI Key | QKYWADPCTHTJHQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)CNC | [1][2] |

| EC Number | 210-893-0 | [1][2][3] |

| UNII | X408YTO5HA | [1][2][3] |

Common Synonyms and Alternative Names:

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in chemical synthesis. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Boiling Point | 78 °C | [1][4] |

| Melting Point | -75 °C (estimate) | [4] |

| Density | 0.73 g/mL | [1] |

| Refractive Index | 1.3950 to 1.3970 | [4][5] |

| Water Solubility | Miscible | [1][4] |

| pKa | 10.76 ± 0.20 (Predicted) | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several well-established methodologies in organic chemistry. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The two most common and practical routes are the N-methylation of isobutylamine and the reductive amination of isobutyraldehyde.

N-Methylation of Isobutylamine

This classical approach involves the introduction of a methyl group onto the primary amine, isobutylamine. While conceptually straightforward, control of selectivity is key to prevent over-alkylation to the tertiary amine. A robust and well-documented procedure for the synthesis of N-methylalkylamines, including this compound, is provided by Organic Syntheses.[6] This method involves the formation of a Schiff base (aldimine) intermediate, followed by methylation and subsequent hydrolysis.

Experimental Protocol: N-Methylation of Isobutylamine (Adapted from Organic Syntheses) [6]

This procedure is a general method for the synthesis of N-methylalkylamines and has been successfully applied to produce this compound.[6]

Step 1: Formation of the N-Benzylideneisobutylamine Intermediate

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool benzaldehyde in an ice bath.

-

Slowly add anhydrous isobutylamine to the stirred benzaldehyde, maintaining the temperature below 15 °C.

-

After the addition is complete, continue stirring for a period to ensure complete reaction.

-

Remove the aqueous layer that forms. The crude N-benzylideneisobutylamine can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Methylation of the Aldimine

-

Heat the N-benzylideneisobutylamine with methyl iodide in a pressure bomb at 100 °C for 24 hours. (Caution: This step should be performed by trained professionals using appropriate safety equipment due to the use of a pressure vessel and a toxic reagent).

-

After cooling the bomb, pour the viscous product into water.

-

Heat the aqueous mixture on a steam bath to hydrolyze any unreacted starting materials.

-

Cool the mixture and extract with ether to remove organic impurities.

Step 3: Liberation of this compound

-

In a Claisen flask equipped with a separatory funnel and a distillation condenser, place a concentrated solution of sodium hydroxide and heat it on a steam bath.

-

Slowly add the aqueous solution of the this compound salt from the previous step to the hot sodium hydroxide solution.

-

The free this compound will distill over and should be collected in a receiver cooled with a dry ice/acetone bath.

-

The crude product can be further purified by distillation from solid potassium hydroxide to yield pure this compound.

Caption: Workflow for the synthesis of this compound via N-methylation of isobutylamine.

Reductive Amination of Isobutyraldehyde

Reductive amination is a powerful and widely used method for the formation of amines.[5][7] This one-pot reaction involves the condensation of a carbonyl compound (isobutyraldehyde) with an amine (methylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine, this compound. This method often offers high yields and operational simplicity.

General Reaction Scheme:

(CH₃)₂CHCHO + CH₃NH₂ → [(CH₃)₂CHCH=NCH₃] --[Reducing Agent]--> (CH₃)₂CHCH₂NHCH₃

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve isobutyraldehyde (1.0 eq.) and a solution of methylamine (1.0-1.2 eq., e.g., in methanol or water) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of this step can be monitored by techniques such as TLC or NMR spectroscopy.

-

Reduction: To the stirred solution, add a suitable reducing agent portion-wise. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][8] The choice of reducing agent is critical; for instance, NaBH₃CN is effective at reducing imines in the presence of unreacted aldehydes.[5]

-

Reaction Monitoring and Work-up: Continue to stir the reaction at room temperature until the imine intermediate is consumed. Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.

Caption: General workflow for the synthesis of this compound via reductive amination.

Chemical Reactivity and Applications in Synthesis

As a secondary amine, this compound exhibits characteristic nucleophilic properties due to the lone pair of electrons on the nitrogen atom. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][9] Its primary reactions involve the formation of new bonds at the nitrogen atom, such as N-alkylation and N-acylation.

N-Alkylation

This compound can react with alkyl halides or other alkylating agents to form tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism. To achieve mono-alkylation and prevent the formation of quaternary ammonium salts, it is often necessary to use a single equivalent of the alkylating agent and carefully control the reaction conditions.

N-Acylation

The reaction of this compound with acyl chlorides or acid anhydrides leads to the formation of N,N-disubstituted amides. This is a robust and high-yielding reaction that is fundamental in the synthesis of many biologically active compounds. The resulting amide bond is a common feature in numerous drug molecules.

Application in the Synthesis of Bioactive Molecules: The Case of Isobucaine

While direct examples of this compound being incorporated into a marketed drug can be proprietary, we can look at the synthesis of structurally related compounds to understand its utility. A compelling example is the synthesis of Isobucaine, a local anesthetic.[10] The synthesis of Isobucaine involves a reductive amination step between 2-amino-2-methyl-1-propanol and isobutyraldehyde to form an N-isobutyl intermediate.[10] This transformation is analogous to the synthesis of this compound and highlights the importance of the N-isobutyl moiety in bioactive molecules.

Hypothetical Application in Drug Synthesis:

The N-methylisobutyl group can be found in various investigational compounds. For instance, in the development of novel kinase inhibitors or receptor modulators, the specific steric and electronic properties of the N-methylisobutyl group can be crucial for achieving desired binding affinity and selectivity.

Analytical Characterization and Purification

Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum of this compound shows a characteristic fragmentation pattern, with major peaks often observed at m/z values corresponding to the molecular ion and key fragments.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The ¹H NMR spectrum will show distinct signals for the different proton environments (N-methyl, N-methylene, methine, and isobutyl methyls), with characteristic chemical shifts and splitting patterns.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands, including N-H stretching and C-N stretching vibrations, which can confirm the presence of the secondary amine functionality.[1]

Purification:

The primary method for the purification of this compound is fractional distillation .[9][12] Due to its relatively low boiling point (78 °C), distillation at atmospheric pressure is feasible. For high-purity requirements, fractional distillation using a column with a high number of theoretical plates is recommended to separate it from impurities with close boiling points.

Safety and Handling

This compound is a flammable and corrosive liquid.[6] It can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Key Safety Precautions: [3][6][10][13]

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.

-

Ventilation: Always work in a well-functioning chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

Conclusion

This compound is a valuable and versatile secondary amine with a well-defined chemical profile. Its synthesis is achievable through robust and scalable methods like reductive amination and N-methylation. The nucleophilic nature of its nitrogen atom makes it a key building block in organic synthesis, particularly in the field of drug discovery, where the introduction of the N-methylisobutyl moiety can be instrumental in modulating the biological activity of a molecule. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12249, this compound. Retrieved from [Link]

- Wawzonek, S., McKillip, W., & Peterson, C. J. (1963). N-Methylethylamine. Organic Syntheses, 43, 74. doi:10.15227/orgsyn.043.0074

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 30). Isobucaine. In Wikipedia. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. [Video]. The Synthetic Chemist. Retrieved from [Link]

- Stork, G., & Dowd, S. R. (1973). α,α-Dimethyl-benzenepropanal. Organic Syntheses, 53, 48. doi:10.15227/orgsyn.053.0048

-

Chemical Synthesis Database. (2023, May 20). N-acetonyl-N-isobutyl-nitrous amide. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CA1228367A - Process for the preparation of 3,4-di-isobutyryloxy-n-methyl-phenethylamine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Wang, H., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 5966. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

- Baiker, A. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chimia, 54(11), 667-675.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Mocci, R., et al. (2021). Scope of the N-methylation of aromatic amines with methanol. Catalysis Science & Technology, 11(2), 529-536.

- Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.

-

ResearchGate. (n.d.). Different methods for the synthesis of N-methylated amides. Retrieved from [Link]

- Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7356–7360.

- Chemistry. (2024, May 8).

-

ResearchGate. (n.d.). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

-

PubMed. (2021, July 5). The Impact of Assay Design on Medicinal Chemistry: Case Studies. Retrieved from [Link]

- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

-

PubMed Central. (2014, May 14). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

- MDPI. (2020, January 10). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. Molecules, 25(2), 295.

-

Drug Hunter. (n.d.). Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2024, April 11). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Informatics Journals. (n.d.). Retrieved from [Link]

Sources

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. This compound | C5H13N | CID 12249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 625-43-4 [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Buy this compound | 625-43-4 [smolecule.com]

- 10. Isobucaine - Wikipedia [en.wikipedia.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of N-Methylisobutylamine: A Technical Guide for Researchers

Introduction

N-Methylisobutylamine (IUPAC Name: N,2-dimethylpropan-1-amine; CAS No: 625-43-4) is a secondary aliphatic amine utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] With a molecular formula of C₅H₁₃N and a molecular weight of 87.16 g/mol , its structural verification and purity assessment are critical for its application in regulated industries. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The interpretation herein is grounded in fundamental principles and supported by data from authoritative spectral databases.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the atoms in this compound.

Caption: Molecular structure and atom numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by five distinct signals, consistent with its molecular structure.

Data Summary

The following table summarizes the experimental ¹H NMR data acquired in a deuterated chloroform (CDCl₃) solvent.

| Signal Assignment (Atom) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₃, H₄ (Isobutyl CH₃) | 0.91 | Doublet | 6.4 | 6H |

| H₂ (Isobutyl CH) | 1.74 | Multiplet | - | 1H |

| H₁ (Methylene CH₂) | 2.41 | Doublet | 6.8 | 2H |

| H₅ (N-Methyl CH₃) | 2.42 | Singlet | - | 3H |

| N-H | Not Reported (typically broad) | Singlet (broad) | - | 1H |

| Data sourced from ChemicalBook. |

Interpretation and Experimental Causality

-

Isobutyl Group Protons (H₂, H₃, H₄): The two methyl groups (C₃, C₄) of the isobutyl moiety are chemically equivalent, resulting in a single signal at 0.91 ppm. This upfield shift is characteristic of aliphatic protons shielded from electronegative atoms. The signal is split into a doublet by the adjacent methine proton (H₂), confirming their connectivity. The methine proton (H₂) at 1.74 ppm is deshielded relative to the methyl groups and appears as a multiplet due to coupling with both the six methyl protons and the two methylene protons.

-

Methylene and N-Methyl Protons (H₁, H₅): The methylene protons (H₁) adjacent to the nitrogen appear at 2.41 ppm. Their position is downfield due to the electron-withdrawing effect of the nitrogen atom. The signal is a doublet, resulting from coupling to the single methine proton (H₂). The N-methyl protons (H₅) appear as a sharp singlet at 2.42 ppm. As there are no adjacent protons, this signal is not split.

-

N-H Proton: The N-H proton signal in secondary amines is often broad and its chemical shift is highly variable depending on concentration, solvent, and temperature, due to chemical exchange and hydrogen bonding. It is often identified by its disappearance from the spectrum upon shaking the sample with a drop of D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and reference the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, four distinct signals are expected, corresponding to the five carbon atoms in four unique environments.

Data Summary

The following table summarizes the ¹³C NMR data for this compound.

| Signal Assignment (Atom) | Chemical Shift (δ, ppm) |

| C₃, C₄ (Isobutyl CH₃) | 20.9 |

| C₂ (Isobutyl CH) | 28.5 |

| C₅ (N-Methyl CH₃) | 36.5 |

| C₁ (Methylene CH₂) | 61.2 |

| Data sourced from AIST Spectral Database for Organic Compounds (SDBS). |

Interpretation and Experimental Causality

-

Alkyl Carbons (C₂, C₃, C₄): The two equivalent terminal methyl carbons (C₃, C₄) of the isobutyl group appear at the most upfield position (20.9 ppm), as they are the most shielded. The methine carbon (C₂) is slightly deshielded at 28.5 ppm.

-

Carbons Attached to Nitrogen (C₁, C₅): The carbons directly bonded to the electronegative nitrogen atom are significantly deshielded and thus resonate further downfield. The N-methyl carbon (C₅) appears at 36.5 ppm, while the methylene carbon (C₁) is the most deshielded carbon at 61.2 ppm, reflecting the cumulative electron-withdrawing effect of the nitrogen and its position within the longer alkyl chain.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy (5-10 mg in ~0.7 mL of CDCl₃).

-

Instrumentation: Utilize a NMR spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom and enhances the signal via the Nuclear Overhauser Effect (NOE).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the solvent signal (CDCl₃ triplet centered at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary

The IR spectrum of this compound exhibits characteristic absorption bands for a secondary aliphatic amine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (weak-medium) | N-H Stretch | Secondary Amine (R₂N-H) |

| 2955-2840 (strong) | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1465 (medium) | C-H Bend | Alkyl (CH₂, CH₃) |

| ~1130 (medium) | C-N Stretch | Aliphatic Amine |

| ~736 (broad) | N-H Wag | Secondary Amine |

| Data interpretation based on characteristic frequencies and spectra from the NIST WebBook. |

Interpretation and Experimental Causality

-

N-H Vibrations: As a secondary amine, the most diagnostic peak is the single, relatively weak N-H stretching band around 3300 cm⁻¹. Primary amines, by contrast, show two N-H stretching bands, while tertiary amines show none. The broad N-H wagging vibration near 736 cm⁻¹ is also characteristic of secondary amines.

-

C-H Vibrations: The strong, sharp absorptions just below 3000 cm⁻¹ (2955-2840 cm⁻¹) are due to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl, methylene, and methine groups.

-

C-N Vibration: The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region and is observed here around 1130 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

-

Place a single drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation through fragmentation analysis.

Data Summary

The electron ionization (EI) mass spectrum of this compound is consistent with its molecular formula and known fragmentation patterns for aliphatic amines.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 87 | 7 | [C₅H₁₃N]⁺• (Molecular Ion, M⁺•) |

| 72 | 3 | [M - CH₃]⁺ |

| 44 | 100 | [C₂H₆N]⁺ (Base Peak) |

| 42 | 4 | [C₃H₆]⁺• or [C₂H₄N]⁺ |

| Data sourced from PubChem and ChemicalBook. |

Interpretation and Experimental Causality

-

Molecular Ion: The molecular ion peak is observed at m/z 87, which corresponds to the molecular weight of this compound. Its odd-numbered mass is consistent with the Nitrogen Rule , which states that a compound containing a single nitrogen atom will have an odd nominal molecular weight.

-

Base Peak (m/z 44): The most intense peak in the spectrum (the base peak) occurs at m/z 44. This fragment is the result of a characteristic α-cleavage , a common fragmentation pathway for amines. The bond between the α-carbon (C₁) and β-carbon (C₂) breaks, leading to the loss of an isopropyl radical and the formation of a stable, resonance-stabilized iminium cation. This pathway's favorability explains the high abundance of the m/z 44 fragment.

Caption: Primary fragmentation (α-cleavage) of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is typically suitable.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 40 °C, hold for 1 minute, then ramp to 200 °C at 15 °C/min.

-

Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1).

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Identify the chromatographic peak for this compound and analyze the corresponding mass spectrum. Compare the molecular ion and fragmentation pattern to a reference library (e.g., NIST) for confirmation.

Summary

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound.

-

¹H and ¹³C NMR confirm the carbon skeleton and the precise connectivity of all atoms.

-

IR Spectroscopy clearly identifies the secondary amine functional group and the aliphatic nature of the molecule.

-

Mass Spectrometry establishes the molecular weight and corroborates the structure through the characteristic α-cleavage fragmentation pattern, which produces the base peak at m/z 44.

This comprehensive dataset serves as a reliable reference for researchers and scientists in quality control, synthesis verification, and drug development, ensuring the identity and purity of this compound.

References

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, N,2-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12249, this compound. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]

-

Numerade. (n.d.). Account for the formation of the base peaks in these mass spectra. (a) Isobutylmethylamine, m/z 44. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of N-Methylisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylisobutylamine (NMIA), systematically named N,2-dimethylpropan-1-amine, is a secondary amine with the chemical formula C₅H₁₃N.[1] This colorless and flammable liquid possesses a characteristic amine-like odor and is miscible with water.[2][3] As a versatile building block in organic synthesis, NMIA holds significant importance as a pharmaceutical intermediate, finding application in the synthesis of more complex bioactive molecules.[4] Its utility stems from the reactive secondary amine functionality, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern synthetic protocols, and a comparative analysis of the primary manufacturing routes.

Historical Perspective: The Dawn of Secondary Amine Synthesis

While a definitive first synthesis of this compound is not readily found in early chemical literature, its creation is deeply rooted in the broader history of amine synthesis, particularly the development of methods for reductive amination and N-alkylation in the late 19th and early 20th centuries. The fundamental reactions that underpin the synthesis of NMIA, such as the Leuckart and Eschweiler-Clarke reactions, were pivotal in the evolution of synthetic organic chemistry.

The Leuckart reaction , discovered by Rudolf Leuckart in 1885, represents one of the earliest methods for the reductive amination of aldehydes and ketones.[5][6] This reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[6] The closely related Leuckart–Wallach reaction extended this methodology to the use of formic acid with an amine, enabling the synthesis of secondary and tertiary amines.[5]

Another classical method, the Eschweiler-Clarke reaction , provides a means for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[7][8] First reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, this reaction offers a way to achieve exhaustive methylation without the formation of quaternary ammonium salts.[8][9] These foundational reactions laid the groundwork for the more controlled and efficient methods used today for the synthesis of this compound and other secondary amines.

Modern Synthetic Methodologies

The contemporary synthesis of this compound primarily relies on two highly efficient and scalable methods: the reductive amination of isobutyraldehyde and the direct methylation of isobutylamine. The choice between these routes often depends on the availability of starting materials, desired scale, and economic considerations.

Method 1: Reductive Amination of Isobutyraldehyde with Methylamine

This is the most common and industrially preferred method for the synthesis of this compound. The reaction proceeds in a "one-pot" fashion, where isobutyraldehyde and methylamine are reacted to form an intermediate imine (N-isobutylidenemethylamine), which is then reduced in situ to the final secondary amine product.[10]

The direct reductive amination approach is favored due to its efficiency and the avoidance of isolating the often-unstable imine intermediate. The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they are often too reactive and expensive for large-scale production. Catalytic hydrogenation offers a cleaner, more atom-economical alternative. The catalyst (e.g., Palladium on carbon, Raney Nickel) facilitates the addition of hydrogen across the C=N double bond of the imine. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure efficient conversion.

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with isobutyraldehyde, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

-

Amine Addition: The reactor is sealed and purged with nitrogen. Methylamine (either as a gas or an aqueous/alcoholic solution) is then introduced into the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen to a specified pressure (typically 10-50 bar) and heated to a temperature between 80-150 °C. The reaction mixture is stirred vigorously to ensure efficient mixing and mass transfer.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed by distillation. The crude this compound is purified by fractional distillation to yield the final product with high purity (>98%).[3][11]

Method 2: Direct N-Methylation of Isobutylamine

An alternative route to this compound involves the direct methylation of isobutylamine. This method introduces a methyl group onto the primary amine.

This approach is conceptually straightforward but can be complicated by over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylisobutylamine). To achieve mono-methylation selectively, careful control of stoichiometry and reaction conditions is crucial. Using a protecting group strategy, such as forming an N-trifluoroacetyl derivative, allows for mono-methylation with methyl iodide, followed by deprotection to yield the desired secondary amine.[12] A more direct and classical approach is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reductant. This method is advantageous as it inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts.[7]

-

Reaction Setup: Isobutylamine is mixed with an excess of formic acid and formaldehyde (typically as an aqueous solution, formalin) in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux (around 100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[13]

-

Work-up: After the reaction is complete, the mixture is cooled and made basic by the addition of a strong base, such as sodium hydroxide, to neutralize the excess formic acid and liberate the free amine.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Comparative Analysis of Synthesis Methods

| Parameter | Reductive Amination of Isobutyraldehyde | Direct N-Methylation of Isobutylamine |

| Starting Materials | Isobutyraldehyde, Methylamine, Hydrogen | Isobutylamine, Formaldehyde, Formic Acid (or other methylating agents) |

| Key Advantages | High selectivity for the secondary amine, good for large-scale production, atom economical (with H₂). | Can be performed without high-pressure equipment (Eschweiler-Clarke), avoids handling of gaseous methylamine. |

| Key Disadvantages | Requires high-pressure hydrogenation equipment, handling of flammable hydrogen gas. | Potential for over-alkylation (with some methylating agents), may require excess reagents. |

| Typical Yields | Generally high (>80-90%). | Variable, but can be high with careful control (>70%). |

| Byproducts | Water, minor amounts of tertiary amine. | Water, carbon dioxide (Eschweiler-Clarke), potential for over-alkylation products. |

| Industrial Scalability | Excellent. | Good, particularly the Eschweiler-Clarke variant. |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N | [1] |

| Molecular Weight | 87.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 78-80 °C | [2] |

| Density | ~0.73 g/cm³ | [2] |

| Refractive Index | ~1.395-1.400 | [3][11] |

| Solubility | Miscible with water | [2] |

| ¹H NMR | Consistent with the structure, showing signals for the N-methyl, isobutyl, and N-H protons. | [1] |

| ¹³C NMR | Shows the expected number of carbon signals corresponding to the N-methyl and isobutyl groups. | [14] |

| Mass Spectrum (GC-MS) | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 87, with a prominent base peak at m/z 44. | [1] |

| IR Spectrum | The infrared spectrum displays a characteristic N-H stretching vibration for a secondary amine. | [1] |

Conclusion

This compound, a key intermediate in the pharmaceutical industry, can be synthesized through robust and well-established methodologies. While its specific discovery is intertwined with the broader history of amine synthesis, modern methods, particularly the reductive amination of isobutyraldehyde, offer efficient and scalable routes to this valuable compound. The choice of synthetic strategy depends on a variety of factors, including scale, available equipment, and economic considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to effectively synthesize and utilize this compound in their work.

References

- Eschweiler–Clarke reaction. In Wikipedia; 2023.

- Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.

- Eschweiler–Clarke reaction. In Grokipedia.

- Leuckart reaction. In Grokipedia.

- Eschweiler-Clarke Reaction. J&K Scientific LLC. Published February 8, 2021.

- Eschweiler-Clarke Reductive Alkyl

- Eschweiler-Clarke Reaction. NROChemistry.

- Leuckart reaction. In Wikipedia; 2023.

- This compound. PubChem.

- Isobutylamine. In Wikipedia; 2023.

- The Leuckart Reaction. Erowid.

- Emerson, W. S.; Neumann, F. W.; Moundres, T. P. The Reductive Alkylation of Hindered Aromatic Primary Amines. J. Am. Chem. Soc.1941, 63 (4), 972–973.

- This compound. Smolecule.

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- This compound. LookChem.

- This compound, 98+%. Thermo Fisher Scientific.

- de Graauw, C. F.; van Lavieren, E.; van Veen, J. A. R.; Boelhouwer, C. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. J. Mol.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules2023, 28 (3), 1234.

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front. Chem.2020, 8, 279.

- This compound, 25ML - M0691-25ML. Lab Pro Inc.

- Amine synthesis by reductive amination (reductive alkyl

- Catalyzed N-methylation and subsequent carbonylation using various aryl...

- A rapid method of N-alkylation of amines. J. Chem. Soc. C1968, 2641-2644.

- Reductive Amination. YouTube. Published March 16, 2023.

- This compound CAS#: 625-43-4. ChemicalBook.

- n-methylbutylamine. Organic Syntheses Procedure.

- Hine, J.; Via, F. A.; Gotkis, J. K.; Craig, J. C., Jr. Kinetics of the formation of N-isobutylidenemethylamine from isobutyraldehyde and methylamine in aqueous solution. J. Am. Chem. Soc.1970, 92 (17), 5186–5192.

- Reductive amination of amines with formaldehyde ?

- Use of Methyliodide in o-Methylation of organic compounds. Org. Med. Chem. Int. J.2025, 14 (2).

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules2023, 28 (3), 1234.

- Methylamines purification by distill

- Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. Chem. Eur. J.2024, e202400963.

- Ethylamine, N-methyl-. Organic Syntheses Procedure.

- Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Sci. Rep.2019, 9, 46159.

- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry2024, 30 (26), e202304205.

- Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields. Tenside, Surfactants, Deterg.1996, 33 (4), 305-307.

- Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Curr. Radiopharm.2010, 3 (4), 263–269.

- A Comparative Guide to the Synthesis of N-methyl-1,1-diphenylmethanamine: An Analysis of Reaction Kinetics and Methodologies. Benchchem.

- Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis2018, 50 (15), 2843-2851.

- 3.1.2. Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide.

- Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. React. Kinet.

Sources

- 1. This compound | C5H13N | CID 12249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. labproinc.com [labproinc.com]

- 4. Buy this compound | 625-43-4 [smolecule.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 042947.03 [thermofisher.com]

- 12. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

Theoretical studies on N-Methylisobutylamine conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-Methylisobutylamine

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological function. For this compound (C₅H₁₃N), a simple yet flexible secondary amine, understanding its preferred three-dimensional structures is fundamental for applications ranging from synthetic chemistry to drug design. This technical guide provides a comprehensive framework for conducting theoretical conformational analysis of this compound using state-of-the-art computational chemistry methods. We will delve into the rationale behind methodological choices, present a detailed, step-by-step protocol from initial structure generation to final energy analysis, and offer templates for data presentation and visualization, empowering researchers to perform rigorous and reliable conformational studies.

Introduction: The Significance of Molecular Shape

This compound, also known as N,2-dimethylpropan-1-amine, is a secondary amine with a molecular weight of 87.16 g/mol .[1] Its structure features two key rotatable single bonds that give rise to a variety of distinct three-dimensional arrangements, or conformers. The relative stability of these conformers, and the energy barriers separating them, dictate the molecule's overall behavior. In drug development, for instance, the bioactive conformation of a ligand that binds to a protein target is often one of its low-energy solution-phase structures. Therefore, a thorough understanding of the conformational preferences is an indispensable part of rational drug design and molecular modeling.[2]

This guide eschews a one-size-fits-all template, instead presenting a logical workflow grounded in first-principles quantum mechanics. We will focus on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), two robust methods that provide an excellent balance of accuracy and computational efficiency for molecules of this size.[3][4][5] We will explore the critical roles of basis set selection and solvent modeling, ensuring the theoretical calculations accurately reflect real-world conditions.

Foundational Concepts in Conformational Analysis

The goal of a conformational analysis is to map the potential energy surface (PES) of a molecule as a function of its internal coordinates, primarily its dihedral angles.

-

Conformers (Rotamers): These are energy minima on the PES, representing stable, isolable (at least in principle) spatial arrangements of the atoms.

-

Transition States: These are first-order saddle points on the PES, representing the highest energy point along the lowest energy path between two conformers. The energy difference between a conformer and a transition state is the rotational barrier.[6][7]

The Rotational Degrees of Freedom in this compound

This compound possesses two primary rotational bonds that define its conformational space:

-

τ₁ (C-N bond): Rotation around the bond between the nitrogen and the isobutyl methylene carbon (C-C-C-N -C).

-

τ₂ (C-C bond): Rotation around the bond between the isobutyl methine and methylene carbons (C-C-C -N).

Different combinations of these dihedral angles lead to various conformers, which can be broadly classified as anti (dihedral angle of ~180°) or gauche (dihedral angle of ~±60°).

The Theoretical Toolkit: Methodological Choices

The accuracy of a computational study is critically dependent on the chosen theoretical method and basis set.

-

Quantum Mechanics (QM): For reliable energetics, QM methods are essential.

-

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, model electron correlation at a computationally manageable cost, making them a workhorse for conformational analysis of organic molecules.[3][8][9] Modern functionals like M06-2X often provide improved accuracy for non-covalent interactions and conformational energies.[4]

-

Møller-Plesset Perturbation Theory (MP2): As a wave-function-based method, MP2 explicitly accounts for electron correlation and is a reliable ab initio alternative to DFT.[4][8][9][10] It is often used as a benchmark for DFT results.

-

-

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.[11] The choice of basis set is a trade-off between accuracy and computational cost.

-

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* Widely used and provide a good starting point. The * or (d) indicates polarization functions on heavy atoms, while ** or (d,p) adds them to hydrogens, allowing for more flexible orbital shapes. The + indicates the addition of diffuse functions, which are important for describing anions or weak interactions.[12][13]

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set (CBS) limit, providing a pathway to highly accurate results.[4][10][11]

-

-

Solvent Effects: Gas-phase calculations are a useful simplification, but molecular properties can change significantly in solution.[14][15]

-

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[16][17][18] This approach offers a computationally efficient way to capture bulk solvent effects.[15][17]

-

Explicit Solvent Models: Here, individual solvent molecules are included in the simulation. While more realistic, this approach is computationally far more expensive and is typically reserved for molecular dynamics simulations.[14][16][18]

-

Experimental Protocol: A Validated Workflow

The following protocol outlines a robust, multi-step workflow for the comprehensive conformational analysis of this compound. This process is designed to be self-validating, with checks at each stage to ensure the reliability of the results.

Workflow Overview

Caption: A comprehensive workflow for theoretical conformational analysis.

Step 1: Initial Structure Generation

-

Build the Molecule: Using a molecular builder/editor (e.g., Avogadro, GaussView, ChemDraw), construct the 2D structure of this compound (CC(C)CNC).[1]

-

Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure. Perform a quick geometry "cleanup" using a universal force field (UFF) or similar molecular mechanics (MM) method to ensure reasonable bond lengths and angles.

Step 2: Conformational Search

Causality: A thorough search of the conformational space is essential to avoid missing a global or important local energy minimum. Starting with a computationally inexpensive method allows for rapid exploration of a wide range of possibilities.[19]

-

Select a Search Method: Employ a conformational search algorithm. Many computational packages offer modules for this.[2][20][21][22] A systematic search, where dihedral angles τ₁ and τ₂ are rotated in discrete steps (e.g., every 30°), is feasible for a molecule of this size.

-

Execute the Search: Perform the search using a computationally cheap level of theory, such as a molecular mechanics force field (e.g., MMFF94) or a fast semi-empirical quantum method (e.g., GFN2-xTB).[5]

Step 3: Filtering and Selection

-

Energy Windowing: Discard all conformers that are significantly higher in energy (e.g., >10 kcal/mol) than the lowest-energy structure found.

-

Remove Duplicates: Use a root-mean-square deviation (RMSD) algorithm to compare the geometries of the remaining conformers and remove any duplicates (e.g., structures with an RMSD < 0.25 Å).[4] This leaves a set of unique, low-energy candidate structures.

Step 4: Geometry Optimization (QM)

Causality: The geometries from MM or semi-empirical methods are approximate. Re-optimization at a higher level of theory is required to obtain accurate structures and energies.

-

Method Selection: Choose a reliable DFT functional and a suitable basis set. A good starting point is the B3LYP/6-31G(d) level of theory.

-

Run Optimizations: For each unique conformer identified in Step 3, perform a full geometry optimization. The goal is to find the exact coordinates corresponding to the energy minimum on the QM potential energy surface.

Step 5: Frequency Calculation

Trustworthiness: This step is a critical validation of the protocol. A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency.

-

Execute Calculation: Using the same level of theory as the optimization (B3LYP/6-31G(d)), perform a frequency calculation on each optimized geometry.

-

Verify Minima: Confirm that all calculated vibrational frequencies are real (i.e., positive). If an imaginary frequency is found, it indicates a saddle point, and the structure should be perturbed along the direction of that vibrational mode and re-optimized.

-

Extract Thermodynamic Data: The output of this calculation provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy (H) and Gibbs free energy (G). These are crucial for accurate relative energy comparisons.[10]

Step 6: High-Accuracy Single-Point Energy Calculation

Causality: To obtain highly accurate relative energies ("chemical accuracy," ~1 kcal/mol), it is often beneficial to use a more sophisticated level of theory and a larger basis set on the already optimized geometries. This is computationally cheaper than performing the entire optimization at the higher level.[3]

-

Select High-Level Method: Choose a method known for accuracy, such as MP2 or a modern DFT functional like M06-2X , combined with a larger basis set like cc-pVTZ or aug-cc-pVTZ .[4][5][10]

-

Incorporate Solvation: This is the ideal stage to include an implicit solvent model (e.g., PCM or SMD with water or another relevant solvent) to simulate solution-phase energetics.[5]

-

Run Calculations: Perform a single-point energy calculation for each validated conformer using its B3LYP/6-31G(d) optimized geometry.

Step 7 & 8: Energy Analysis and Boltzmann Population

-

Consolidate Data: For each conformer, combine the high-accuracy electronic energy (from Step 6) with the thermal corrections to Gibbs free energy (from Step 5).

-

Calculate Relative Energies (ΔG): Identify the global minimum (the conformer with the lowest Gibbs free energy) and calculate the relative free energy of all other conformers with respect to it.

-